molecular formula C25H27N3O3 B1193721 VBIT-12

VBIT-12

Katalognummer: B1193721
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: JZDHWOWCHGYSGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VBIT-12 ist eine chemische Verbindung, die für ihre Rolle als potenter Inhibitor des spannungsabhängigen anionenselektiven Kanals 1 (VDAC1) bekannt ist. VDAC1 ist ein Protein, das sich in der äußeren mitochondrialen Membran befindet und an der Regulierung des metabolischen und energetischen Cross-Talks zwischen Mitochondrien und dem Rest der Zelle beteiligt ist. This compound wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei neurodegenerativen Erkrankungen und Erkrankungen mit mitochondrialer Dysfunktion .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehört die Verwendung von Hochdurchsatzreaktoren und automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren, und das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um die Industriestandards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VBIT-12 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VBIT-12 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Analoga mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

VBIT-12 has been investigated for its potential to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). In studies involving mouse models:

  • Alzheimer's Disease : this compound was shown to prevent mitochondrial dysfunction and neuronal loss associated with AD. It effectively reduced neuroinflammation and improved cognitive function in transgenic mouse models . Specifically, it inhibited the overexpression of VDAC1, which is linked to neuronal death in AD .
  • Amyotrophic Lateral Sclerosis : Research demonstrated that this compound could alleviate symptoms associated with ALS by targeting VDAC1 in neuronal cells, thus providing a potential therapeutic avenue for this debilitating condition .

Inflammatory Bowel Disease (IBD)

This compound has also been studied for its protective effects against inflammatory bowel disease. In experiments involving dextran sulfate sodium (DSS)-induced colitis in mice:

  • Colitis Protection : Mice treated with this compound exhibited significantly reduced symptoms of colitis, including weight loss and inflammation. The compound inhibited pro-inflammatory cytokine production and prevented epithelial cell damage .
  • Mechanistic Insights : The treatment was found to reduce the activation of caspase-1 and the NLRP3 inflammasome, critical mediators of inflammation in IBD .

Liver Disease

In the context of liver conditions, particularly those induced by ethanol:

  • Alcoholic Liver Injury : this compound demonstrated protective effects against ethanol-induced mitochondrial damage in hepatocytes. It restored mitochondrial respiratory complex activities and reduced oxidative stress markers associated with liver injury .

Table 1: Summary of this compound Applications

ConditionModel TypeKey Findings
Alzheimer’s DiseaseTransgenic Mouse ModelsPrevented cognitive decline; reduced neuroinflammation
Inflammatory Bowel DiseaseDSS-Induced Colitis in MiceReduced weight loss; inhibited cytokine production
Alcoholic Liver InjuryEthanol-Treated HepatocytesRestored mitochondrial function; reduced oxidative stress

Case Study 1: Alzheimer’s Disease Model

In a study involving a transgenic mouse model for Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive assessments compared to control groups. The compound effectively reduced levels of Aβ plaques and prevented neuronal apoptosis associated with AD pathology .

Case Study 2: Colitis Model

Mice subjected to DSS treatment showed severe colitis symptoms; however, those treated with this compound exhibited markedly less weight loss and inflammation. Histological analysis revealed preserved epithelial integrity and reduced inflammatory cell infiltration in the colon tissue .

Wirkmechanismus

VBIT-12 exerts its effects by specifically inhibiting VDAC1. VDAC1 is a channel that controls the flow of ions and metabolites across the outer mitochondrial membrane. By inhibiting VDAC1, this compound prevents the oligomerization of VDAC1, which is a key step in the initiation of apoptosis. This inhibition helps to protect cells from programmed cell death and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Spezifität für VDAC1 und seiner Fähigkeit, die VDAC1-Oligomerisierung zu verhindern, ohne andere Zellprozesse zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Funktion und die Entwicklung gezielter Therapien für Krankheiten, die mit mitochondrialer Dysfunktion einhergehen .

Biologische Aktivität

VBIT-12 is a small molecule that functions as an inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and other conditions associated with mitochondrial dysfunction. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

VDAC1 is a crucial protein located in the outer mitochondrial membrane, playing a significant role in regulating mitochondrial permeability and apoptosis. In pathological conditions, VDAC1 can oligomerize, leading to increased mitochondrial permeability and subsequent cell death through apoptosis or necroptosis. This compound inhibits this oligomerization process, thereby preserving mitochondrial integrity and function.

In Vitro Studies

  • Neuronal Protection:
    • This compound has been shown to rescue cell death induced by mutant SOD1 in motor-neuron-like NSC-34 cells. When these cells were treated with this compound, cell survival improved significantly compared to untreated controls, indicating its protective effects against mutant SOD1 toxicity .
  • Mechanistic Insights:
    • The compound prevents the increase in reactive oxygen species (ROS) production and cytosolic calcium levels associated with VDAC1 oligomerization. This suggests that this compound may mitigate oxidative stress and calcium overload in neuronal cells .

In Vivo Studies

  • Muscle Function in ALS Models:
    • In studies involving mutant SOD1 G93A mice, administration of this compound improved muscle endurance without affecting overall survival rates. Mice treated with this compound maintained grip strength longer than control groups, suggesting that the compound can help preserve muscle function during disease progression .
  • Retinal Protection:
    • This compound also demonstrated efficacy in reducing neuronal death in a rat model of ischemia-reperfusion injury. The treatment significantly decreased apoptosis and necroptosis in retinal cells subjected to oxygen-glucose deprivation and reoxygenation (OGD/R), showcasing its potential for ocular diseases linked to mitochondrial dysfunction .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study Model Outcome Mechanism
NSC-34 cells (in vitro)Increased cell survival against mutant SOD1 toxicityInhibition of VDAC1 oligomerization
Mutant SOD1 G93A mice (in vivo)Improved muscle endurance; no effect on survivalPreservation of muscle function
Rat retina (in vivo)Reduced apoptosis/necroptosis during OGD/RPrevention of mitochondrial dysfunction

Case Study 1: ALS Mouse Model

In a controlled study involving transgenic mice expressing mutant SOD1 G93A, researchers administered this compound via intraperitoneal injection starting at 60 days of age. The treated group exhibited significantly greater forelimb and hindlimb grip strength compared to the control group over time, indicating a delay in muscle weakness associated with ALS progression .

Case Study 2: Retinal Ischemia

In another study focusing on retinal ischemia-reperfusion injury, rats treated with this compound showed a marked reduction in neuronal death compared to untreated controls. This suggests that this compound could be beneficial for patients suffering from retinal diseases caused by ischemic events .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for conditions characterized by mitochondrial dysfunction and apoptosis. While it does not appear to extend survival in ALS models, its ability to improve muscle function could offer significant benefits for patients seeking to maintain mobility and quality of life during disease progression.

Further research is warranted to explore the full therapeutic potential of this compound across various models of disease beyond ALS, including diabetes and other neurodegenerative conditions where VDAC1 plays a critical role.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of VBIT-12 in inhibiting VDAC1 oligomerization?

this compound directly binds to VDAC1, reducing its channel conductance and preventing oligomerization, a process critical for apoptosis initiation. This interaction inhibits downstream events such as hexokinase (HK) detachment from mitochondria, ROS overproduction, and cytosolic calcium overload . Methodologically, researchers should validate VDAC1 oligomerization using techniques like blue native PAGE or crosslinking assays, as demonstrated in colitis and neurodegenerative disease models .

Q. What are the recommended concentrations and solvent conditions for in vitro this compound studies?

this compound is typically dissolved in DMSO (solubility ≥60–90 mg/mL at 25°C, depending on batch purity ). For cell-based assays, working concentrations range from 10–50 µM, with pre-treatment durations varying by model (e.g., 1–24 hours). Include vehicle controls to account for DMSO effects on mitochondrial membrane potential .

Q. Which disease models are most validated for studying this compound’s therapeutic potential?

Key models include:

  • NAFLD/NASH : High-fat diet-induced ER stress and hepatic lipid accumulation, where this compound reduces FAS/ACC activity and lipid droplet formation .
  • Neurodegeneration : Mutant SOD1 models (e.g., ALS), showing improved mitochondrial integrity and muscle endurance .
  • Colitis : DSS-induced inflammation, with this compound suppressing NLRP3 inflammasome activation and cytokine release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported solubility and stability?

Solubility varies between sources (e.g., 60 vs. 90 mg/mL in DMSO ). To ensure reproducibility:

  • Verify purity (>98% via HPLC) and batch-specific COA.
  • Prepare fresh stock solutions and avoid freeze-thaw cycles.
  • Use inert atmosphere storage (-20°C, desiccated, light-protected) to prevent degradation .

Q. What experimental strategies address contradictory data on this compound’s role in apoptosis vs. necroptosis?

In OGD/R-induced necroptosis, this compound reduces PI-positive cells and LDH release by inhibiting VDAC1-MLKL interactions . However, in apoptosis-dominant models (e.g., Alzheimer’s), it blocks cytochrome c release. To distinguish mechanisms:

  • Use cell death inhibitors (e.g., Z-VAD for apoptosis, Necrostatin-1 for necroptosis).
  • Monitor mitochondrial permeability via calcein-AM/cobalt quenching assays .

Q. How should dose conversion between animal models be optimized for this compound studies?

Use body surface area (BSA)-based Km coefficients for interspecies scaling (e.g., mouse-to-human conversion: Animal B dose × (Animal B Km / Animal A Km)) . For example:

SpeciesWeight (kg)BSA (m²)Km Factor
Mouse0.020.0073
Human701.6237
Validate efficacy with pharmacokinetic profiling, as VDAC1 inhibition efficacy may vary with tissue penetration .

Q. What methodologies confirm target engagement of this compound in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm VDAC1 stabilization upon this compound binding.
  • Mitochondrial isolation : Measure oligomerization via SDS-resistant VDAC1 dimers/trimers in Western blots .
  • Electrophysiology : Assess single-channel conductance in synthetic lipid bilayers reconstituted with purified VDAC1 .

Q. Methodological Challenges and Best Practices

Q. How to design controls for this compound studies given its off-target effects on calcium signaling?

  • Include VDAC1-knockdown (siRNA) or knockout models as genetic controls.
  • Compare results with pan-VDAC inhibitors (e.g., DIDS) to isolate VDAC1-specific effects .
  • Measure cytosolic Ca²⁺ (Fluo-4 AM) and ER Ca²⁺ (R-GECO1) to disentangle mitochondrial vs. ER stress contributions .

Q. What integrative approaches link this compound’s molecular effects to phenotypic outcomes?

  • Multi-omics : Combine proteomics (VDAC1 interactome mapping) with metabolomics (TCA cycle intermediates, ATP/ADP ratios).
  • Live-cell imaging : Track mitochondrial morphology (MitoTracker) and dynamics (fission/fusion) in real time .

Q. How to address variability in this compound’s efficacy across cell types?

  • Optimize treatment duration based on cell doubling time (e.g., 24 hours for neurons vs. 6–8 hours for hepatocytes).
  • Pre-test mitochondrial density (Citrate Synthase activity) and VDAC1 expression levels (qPCR/WB) to stratify responsiveness .

Eigenschaften

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.